molecular formula C10H8ClN3O2S B1416472 {2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 1176721-33-7

{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No. B1416472
CAS RN: 1176721-33-7
M. Wt: 269.71 g/mol
InChI Key: WIOGHRQAKIRMAP-UHFFFAOYSA-N
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Description

“{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is a chemical compound that contains a pyridine ring and a thiazole ring . It is a derivative of 2-Amino-5-chloropyridine , which is a beige to beige-brown crystalline powder . This compound can be used as a synthetic intermediate .


Synthesis Analysis

The synthesis of “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” and its derivatives involves complex chemical reactions . For instance, one method involves starting from 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid . Another method uses a novel variant of anthranilic acid (Methyl 2-amino-5-chloro-3-methylbenzoate) to get Chlorantraniliprole .


Molecular Structure Analysis

The molecular structure of “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is complex, with a molecular weight of 200.579 . It contains a pyridine ring and a thiazole ring . The InChI code for this compound is 1S/C7H5ClN2O3/c8-4-1-2-5 (9-3-4)10-6 (11)7 (12)13/h1-3H, (H,12,13) (H,9,10,11) .


Chemical Reactions Analysis

The chemical reactions involving “{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” are complex and involve multiple steps . For example, it can be used to synthesize zopiclone, a member of a family of non-benzodiazepine GABAA receptor agonists .


Physical And Chemical Properties Analysis

“{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid” is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Anti-Fibrosis Activity

The compound has been used in the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives, which have been evaluated for their anti-fibrosis activity . Some of these derivatives have shown better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Inhibition of Collagen Expression

Compounds synthesized using this chemical have shown to effectively inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro . This indicates that these compounds might be developed into novel anti-fibrotic drugs .

Preparation of PET Radioligand

In the preparation of positron emission tomography (PET) radioligand [11C]MK-1064, which is applicable in the orexin-2 receptor imaging .

Synthesis of Orexin 2 Receptor Antagonist

It is used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 . This compound is used in the treatment of insomnia and other sleep disorders .

Safety and Hazards

This compound should be handled with care. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure without special instructions . The compound is classified under GHS07, GHS08, and GHS09, indicating that it can cause harm to the eyes, respiratory system, and aquatic environment .

Mechanism of Action

Target of Action

Similar compounds have been found to interact with gabaa receptors and factor Xa , which play crucial roles in the nervous system and blood coagulation, respectively.

Mode of Action

Similar compounds have been found to act as agonists of gabaa receptors , causing depolarization of nerve cells membranes .

Biochemical Pathways

Similar compounds have been found to affect the gabaergic system and the coagulation cascade .

Pharmacokinetics

It is noted that the compound should be stored under an inert atmosphere at 2-8°c , which may suggest certain stability and storage requirements that could impact its bioavailability.

Result of Action

Similar compounds have been found to exhibit hypnotic and sedative effects, as well as anticonvulsant and muscle relaxant activities .

Action Environment

It is noted that the compound should be stored under an inert atmosphere at 2-8°c , which may suggest that temperature and atmospheric conditions could influence its stability and efficacy.

properties

IUPAC Name

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O2S/c11-6-1-2-8(12-4-6)14-10-13-7(5-17-10)3-9(15)16/h1-2,4-5H,3H2,(H,15,16)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOGHRQAKIRMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)NC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid

CAS RN

1176721-33-7
Record name 2-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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